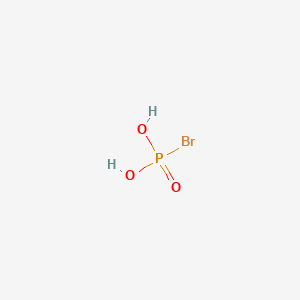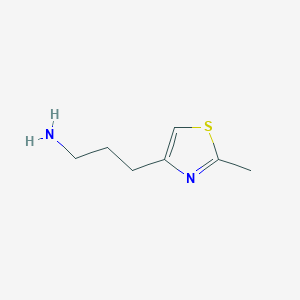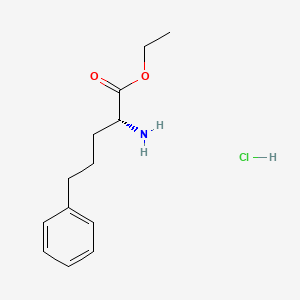
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities
Preparation Methods
The synthesis of Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired piperazine derivatives . Another method involves the use of indole derivatives, which are prevalent in many natural products and drugs . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like SnCl2 and NaOAc, and methylating agents like MeI . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of indole derivatives can lead to the formation of phytoalexins .
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases due to its ability to interact with multiple biological targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways in the body. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can be compared with other similar compounds such as 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole, which also exhibits antioxidant and anti-inflammatory properties . Another similar compound is 1,4-dimethylbenzene, which has different chemical properties and applications . The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it can exhibit.
Properties
Molecular Formula |
C19H18Cl2N2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H17ClN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H |
InChI Key |
UXWNKYUZXQYXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


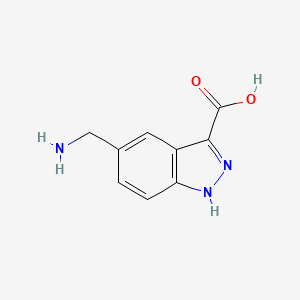

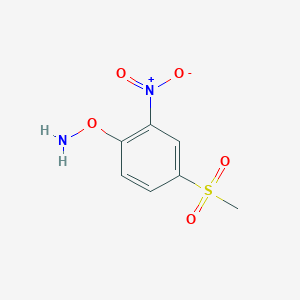
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

